Methyl (Z)-4-Hydroxy-2-butenoate
Description
Methyl (Z)-4-Hydroxy-2-butenoate is an unsaturated ester characterized by a hydroxyl group at position 4 and a Z-configuration (cis geometry) around the C2–C3 double bond. Its structure (C₅H₈O₃) comprises a four-carbon butenoate backbone esterified with a methyl group. The Z-configuration results in substituents on the same side of the double bond, influencing molecular geometry, intermolecular interactions, and reactivity.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
InChI Key |
QBFTZEUCFMABJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (Z)-4-Hydroxy-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-4-Hydroxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding keto ester.
Reduction: The double bond can be reduced to yield the saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products:
Oxidation: Methyl 4-oxo-2-butenoate.
Reduction: Methyl 4-hydroxybutanoate.
Substitution: Methyl 4-chloro-2-butenoate or Methyl 4-bromo-2-butenoate.
Scientific Research Applications
Methyl (Z)-4-Hydroxy-2-butenoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (Z)-4-Hydroxy-2-butenoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Structural Isomers: E vs. Z Configuration
- Benzyl (E)-4-Hydroxy-2-butenoate (C₁₁H₁₂O₃): The E-isomer (trans configuration) of this benzyl ester exhibits distinct spectral properties compared to the Z-isomer. Its IR spectrum shows a hydroxyl stretch at 3347 cm⁻¹ and an ester carbonyl peak at 1698 cm⁻¹ .
- Methyl (Z)-4-Hydroxy-2-butenoate: The Z-configuration likely reduces symmetry, lowering melting points compared to the E-isomer.
Esters with Varying Alkyl Groups
- Methyl (Z)-5-Dodecenoate (C₁₃H₂₄O₂): This 12-carbon ester has a Z-configured double bond at position 5. Its longer hydrocarbon chain increases hydrophobicity (logP ~4.2 estimated) compared to this compound (logP ~0.5), making it more suitable for lipid-based applications .
- Benzyl (E)-4-Hydroxy-2-butenoate: The bulky benzyl group enhances UV absorption (λmax ~260 nm due to aromaticity) and reduces volatility relative to methyl esters .
Functional Group Variations
- (Z)-Ethyl 2-Hydroxy-4-(4-Methoxyphenyl)-4-Oxobut-2-enoate (C₁₃H₁₄O₅): This compound features a methoxyphenyl substituent and an oxo group at position 4. The electron-withdrawing oxo group increases electrophilicity at C4, contrasting with the hydroxyl group in this compound, which promotes hydrogen bonding .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Reactivity: The hydroxyl group in this compound facilitates nucleophilic reactions (e.g., acetylation), while the Z-configuration may slow ester hydrolysis compared to E-isomers due to steric protection of the carbonyl group.
- Biosynthetic Relevance: Short-chain Z-configured esters like this compound are precursors in microbial biosurfactant pathways, as seen in Bacillus subtilis fatty acid derivatives .
- Spectroscopic Signatures : Z-isomers typically exhibit upfield shifts in ¹H NMR for protons near the double bond compared to E-isomers, as observed in phospholipid studies .
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